molecular formula C8H16N2O3 B13598028 Methyl (4-(methylamino)butanoyl)glycinate

Methyl (4-(methylamino)butanoyl)glycinate

Cat. No.: B13598028
M. Wt: 188.22 g/mol
InChI Key: BLFNITPUHNNCQJ-UHFFFAOYSA-N
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Description

Methyl (4-(methylamino)butanoyl)glycinate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It is a derivative of glycine, an amino acid, and is characterized by the presence of a methylamino group attached to a butanoyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(methylamino)butanoyl)glycinate typically involves the reaction of glycine derivatives with methylamine and butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(methylamino)butanoyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-(methylamino)butanoyl)glycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4-(methylamino)butanoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-(methylamino)butanoyl)glycinate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its methylamino group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-[4-(methylamino)butanoylamino]acetate

InChI

InChI=1S/C8H16N2O3/c1-9-5-3-4-7(11)10-6-8(12)13-2/h9H,3-6H2,1-2H3,(H,10,11)

InChI Key

BLFNITPUHNNCQJ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC(=O)NCC(=O)OC

Origin of Product

United States

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